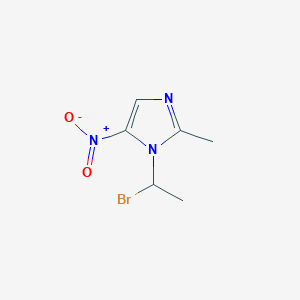
4-Ethoxy-2-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-2-phenylpyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with an ethoxy group at the 4-position and a phenyl group at the 2-position. Pyrimidines are a class of organic compounds that are widely studied due to their presence in nucleic acids and their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-phenylpyrimidine typically involves the condensation of ethoxy-substituted pyrimidine derivatives with phenyl-substituted reagents. One common method is the reaction of 4-ethoxypyrimidine with phenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield this compound-5-carboxylic acid .
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-2-phenylpyrimidine has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid: Similar structure with an additional carboxylic acid group.
2-Phenylpyrimidine: Lacks the ethoxy group.
4-Ethoxypyrimidine: Lacks the phenyl group.
Uniqueness
This compound is unique due to the presence of both ethoxy and phenyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile scaffold for drug development and other applications .
Eigenschaften
CAS-Nummer |
63189-54-8 |
|---|---|
Molekularformel |
C12H12N2O |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
4-ethoxy-2-phenylpyrimidine |
InChI |
InChI=1S/C12H12N2O/c1-2-15-11-8-9-13-12(14-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI-Schlüssel |
PXYRPWGJLYXQQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


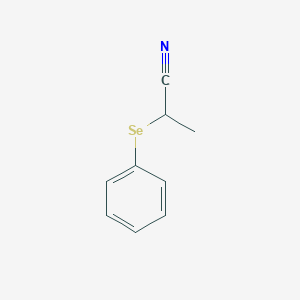
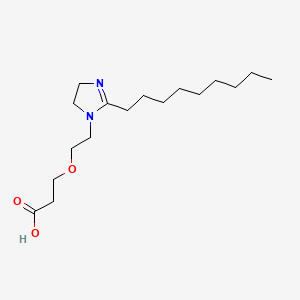
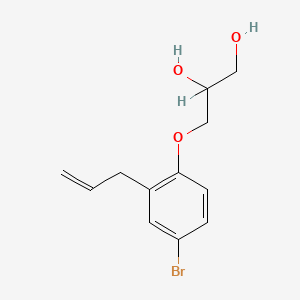
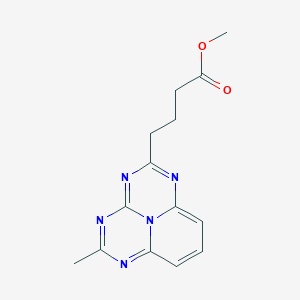

![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol](/img/structure/B14500135.png)
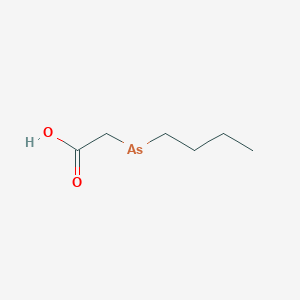
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)


![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
